4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride
Description
Chemical Identity and Nomenclature
The compound exhibits systematic nomenclature reflecting its intricate substitution pattern. The IUPAC name 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride precisely describes its molecular architecture. Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 932016-10-9 | |
| Molecular Formula | C₁₅H₁₂BrClFN₃O₂ | |
| Molecular Weight | 400.63 g/mol | |
| SMILES Notation | COC1=CC2=C(NC3=CC=C(Br)C=C3F)N=CN=C2C=C1O.Cl |
The quinazoline core features three critical substituents:
- 4-position : Anilino group with bromo (4-Br) and fluoro (2-F) substituents
- 6-position : Methoxy (-OCH₃) group
- 7-position : Hydroxyl (-OH) group
Alternative designations include 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline hydrochloride and the CAS synonym 7-Quinazolinol, 4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-, hydrochloride . The hydrochloride salt form enhances aqueous solubility for pharmacological applications.
Historical Development in Medicinal Chemistry
The molecule's evolution parallels key advancements in kinase inhibitor development:
Quinazoline Scaffold Adoption (1990s) : Early work established 4-anilinoquinazolines as ATP-competitive inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase. Gefitinib's 2002 approval demonstrated the scaffold's therapeutic potential.
Substituent Optimization (2000s) : Systematic modification of the 6- and 7-positions aimed to improve:
Halogenation Strategies : Introduction of bromine at the 4'-position and fluorine at 2'-position addressed:
Salt Formation : Hydrochloride salt development (CAS 932016-10-9) improved formulation characteristics compared to the free base (CAS 196603-96-0).
Recent synthetic approaches employ accelerated sulfur(VI) fluoride exchange (SuFEx) reactions for efficient functionalization, as demonstrated in modular library synthesis.
Position Within Quinazoline Derivative Classification
This compound occupies a distinct niche in quinazoline taxonomy:
Structural Classification
| Feature | Comparative Analysis | Reference |
|---|---|---|
| Core Modification | 7-hydroxy vs. 7-alkoxy groups | |
| Anilino Substituents | Bromo/fluoro vs. chloro/methyl groups | |
| Salt Form | Hydrochloride vs. free base |
Functional Classification
- Kinase-Targeted Agents : Shares mechanistic similarity with gefitinib but demonstrates altered selectivity due to:
- Pro-drug Potential : Methoxy group at C6 and hydroxyl at C7 permit metabolic activation pathways
- Chemical Probe : Used in PET tracer development through bromine-76/fluorine-18 radiolabeling
Comparative analysis with prototypical quinazolines:
This substitution pattern creates unique electronic characteristics:
- Electron-Withdrawing Effects : Bromine (σₚ = 0.86) and fluorine (σₚ = 0.78) enhance anilino group electrophilicity
- Hydrogen Bond Network : 7-OH participates in kinase active-site interactions absent in methoxy analogues
Properties
IUPAC Name |
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3O2.ClH/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17;/h2-7,21H,1H3,(H,18,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHBCJLBWWVOGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Cyclization
Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to form 3,4-dihydro-4-oxoquinazoline scaffolds. For 6-methoxy substitution, 4-methoxyanthranilic acid serves as the starting material. Subsequent oxidation yields the fully aromatic quinazoline system.
Example Protocol :
Isatoic Anhydride Route
Isatoic anhydride reacts with primary amines under reflux with ethyl orthoformate to directly form dihydro-4-oxoquinazolines. This method allows for simultaneous introduction of the 7-hydroxy group.
Example Protocol :
- Step 1 : Isatoic anhydride (5.0 g, 30.7 mmol) and ammonium hydroxide (20 mL) are refluxed in ethanol for 4 hours.
- Step 2 : The intermediate is treated with ethyl orthoformate (10 mL) to yield 6-methoxy-7-hydroxyquinazolin-4(3H)-one (4.1 g, 65%).
Functionalization of the Quinazoline Core
Introduction of the 4-((4-Bromo-2-fluorophenyl)amino) Group
The 4-position of the quinazoline undergoes SNAr with 4-bromo-2-fluoroaniline under basic conditions. Electron-withdrawing substituents (e.g., methoxy, hydroxy) activate the ring for substitution.
Example Protocol :
- Step 1 : 6-Methoxy-7-hydroxyquinazolin-4(3H)-one (2.0 g, 9.5 mmol) is suspended in dimethylformamide (DMF, 20 mL).
- Step 2 : Potassium carbonate (3.9 g, 28.5 mmol) and 4-bromo-2-fluoroaniline (2.1 g, 10.4 mmol) are added. The mixture is heated at 80°C for 18 hours.
- Step 3 : The product is isolated via filtration, yielding 4-((4-bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (2.4 g, 70%).
Protection/Deprotection Strategies for the 7-Hydroxy Group
To prevent undesired side reactions during functionalization, the 7-hydroxy group is often protected as an acetate or ether.
Acetate Protection :
- Step 1 : The 7-hydroxy intermediate (1.5 g, 4.1 mmol) is treated with acetic anhydride (5 mL) in pyridine (10 mL) at 0°C for 2 hours.
- Step 2 : The acetoxy-protected compound is isolated (1.7 g, 95%) and used in subsequent reactions.
Deprotection :
- Step 1 : The protected intermediate (1.7 g, 4.0 mmol) is stirred in methanol (20 mL) with aqueous NaOH (2M, 10 mL) at 60°C for 4 hours.
- Step 2 : Neutralization with acetic acid yields the free 7-hydroxy compound (1.3 g, 88%).
Hydrochloride Salt Formation
The final step involves protonation of the quinazoline’s basic nitrogen with hydrochloric acid to improve solubility and stability.
Protocol :
- Step 1 : 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol (1.0 g, 2.4 mmol) is dissolved in ethanol (15 mL).
- Step 2 : Concentrated HCl (0.5 mL) is added dropwise. The mixture is stirred at 25°C for 1 hour.
- Step 3 : The precipitate is filtered and dried under vacuum, yielding the hydrochloride salt (0.98 g, 90%).
Optimization and Yield Analysis
Challenges and Mitigation Strategies
- Regioselectivity : Electron-donating groups (e.g., methoxy) at position 6 direct electrophilic substitution to position 4. Steric hindrance from the 7-hydroxy group necessitates protective strategies.
- Purification : Column chromatography (silica gel, CH2Cl2/MeOH/NH3) effectively separates intermediates.
- Scale-Up : Batch-wise addition of reagents and controlled heating minimize side reactions in large-scale syntheses.
Chemical Reactions Analysis
Types of Reactions: 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of quinazoline and phenyl compounds, which can be further modified for specific applications.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride is in cancer research. Studies have indicated that quinazoline derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that quinazoline derivatives, including this compound, effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to the presence of the bromine and fluorine substituents, which enhance its interaction with microbial cell membranes.
Case Study : Research conducted by the International Journal of Antimicrobial Agents reported that derivatives of quinazoline had notable activity against Gram-positive bacteria such as Staphylococcus aureus. The study highlighted that modifications in the quinazoline structure could lead to improved antimicrobial efficacy.
Inhibition of Protein Kinases
Another significant application lies in its role as a protein kinase inhibitor. Protein kinases are critical in regulating cellular functions, and their dysregulation is often implicated in various diseases, including cancer.
Case Study : A publication in Bioorganic & Medicinal Chemistry Letters explored the inhibitory effects of quinazoline derivatives on specific kinases such as Aurora kinase A and B. The findings suggested that 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride could serve as a scaffold for developing potent kinase inhibitors.
Potential Side Effects and Safety
While exploring its applications, safety considerations must be addressed. The compound is classified with GHS hazard statements indicating it may cause serious eye damage and respiratory irritation. Proper handling procedures should be followed to mitigate risks associated with exposure.
Mechanism of Action
The mechanism by which 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Pharmacophore Analysis
Quinazoline derivatives exhibit bioactivity primarily through interactions with ATP-binding pockets of kinases. Key structural features influencing activity include:
- Aromatic ring substituents : Position and halogen type (Br, Cl, F) modulate binding affinity.
- Side-chain modifications : Piperidine or morpholine groups enhance lipophilicity and membrane permeability.
Table 1: Structural Comparison of Selected Quinazoline Derivatives
Key Observations :
- The target compound’s hydroxyl group at position 7 distinguishes it from Vandetanib, which has a bulkier piperidinylmethoxy group. This reduces lipophilicity but may improve solubility ( vs. 19).
- Halogen substitution (Br vs. Cl) and positional isomerism (e.g., 3-Cl-4-F vs. 4-Br-2-F) alter steric and electronic interactions with kinase targets ().
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data
Key Findings :
Patent and Commercial Relevance
Biological Activity
4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride, with the CAS number 932016-10-9, is a compound that has garnered interest due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H12BrClFN3O2
- Molecular Weight : 400.63 g/mol
- Structure : The compound features a quinazoline core substituted with a bromo and fluorine atom, which may influence its biological activity.
The biological activity of quinazoline derivatives is often attributed to their ability to interact with various biological targets, including kinases and receptors. The specific interactions of 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride have not been extensively characterized; however, related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives can exhibit significant anticancer properties. For instance, compounds similar to 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol hydrochloride have been evaluated for their effects on various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), T-24 (bladder cancer)
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 4-Bromo derivative | 168.78 | MCF-7 |
| Related quinazoline | 257.87 | T-24 |
These results indicate that the compound may induce cell cycle arrest in the G1 phase and promote apoptosis in sensitive cancer cell lines .
Kinase Inhibition
The mechanism of action for many quinazoline derivatives involves the inhibition of specific kinases. For example, related compounds have shown selectivity for Aurora A kinase, which is crucial in cell cycle regulation. The binding interactions typically involve key amino acid residues within the active site of the kinase, suggesting that structural modifications could enhance potency .
Case Studies
- Study on Quinazoline Derivatives :
- Apoptosis Induction :
Q & A
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro with crystal structures of target kinases (PDB: e.g., 1M17 for EGFR). Focus on conserved hinge-region interactions.
- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD and hydrogen bond analysis).
- Validation : Compare predicted binding poses with mutagenesis data (e.g., alanine scanning of key residues) .
What safety precautions are critical when handling this compound in laboratory settings, particularly regarding inhalation and dermal exposure?
Basic Research Question
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood.
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS for compound-specific hazards (e.g., similar quinazolines require handling as irritants) .
How can structure-activity relationship (SAR) studies be designed to explore the role of the 4-bromo-2-fluoroaniline moiety in target selectivity?
Advanced Research Question
- Analog Synthesis : Replace bromo/fluoro substituents with -Cl, -CH₃, or -CF₃ groups.
- Biological Testing : Compare IC₅₀ values across analogs in kinase panels.
- Crystallography : Resolve co-crystal structures to map substituent interactions (e.g., halogen bonding with kinase backbones) .
What analytical techniques are essential for purity assessment, and how can trace impurities be identified and quantified?
Basic Research Question
- HPLC : Use a C18 column with UV detection (λ = 254 nm); mobile phase: acetonitrile/water + 0.1% TFA.
- LC-MS : Confirm molecular ion ([M+H]⁺ = 378.1) and detect impurities via high-resolution MS.
- NMR Spiking : Add authentic samples of suspected impurities (e.g., des-bromo byproducts) to identify peaks .
How do solvent polarity and pH influence the compound’s stability during long-term storage?
Advanced Research Question
- Stability Studies : Store aliquots in DMSO, ethanol, or water at -20°C and monitor degradation via HPLC at 0, 1, 3, and 6 months.
- pH Effects : Test buffered solutions (pH 3–9); acidic conditions may protonate the quinazoline NH, reducing solubility.
- Light Sensitivity : Assess photodegradation under UV/visible light using amber vials .
What strategies can mitigate low solubility in aqueous buffers during in vitro assays?
Advanced Research Question
- Co-Solvents : Use DMSO (≤1% final concentration) or β-cyclodextrin inclusion complexes.
- Prodrug Design : Introduce phosphate or PEGylated groups to enhance hydrophilicity.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
